5-(Furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole (isoxazole) core substituted at position 5 with a furan-2-yl group and a carboxamide group at position 2. The carboxamide is further modified with two distinct substituents: oxan-4-yl (tetrahydropyran-4-yl) and 2,2,2-trifluoroethyl. This structural design aims to optimize pharmacokinetic properties (e.g., metabolic stability, solubility) and target-binding specificity. The trifluoroethyl group enhances lipophilicity and resistance to oxidative metabolism, while the tetrahydropyran moiety may improve solubility and membrane permeability .
Properties
IUPAC Name |
5-(furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O4/c16-15(17,18)9-20(10-3-6-22-7-4-10)14(21)11-8-13(24-19-11)12-2-1-5-23-12/h1-2,5,8,10H,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVERUVFQPNIMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.
Scientific Research Applications
5-(Furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(Furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The furan and oxazole rings may interact with enzymes and receptors, while the trifluoroethyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Ceapin-A4 and Ceapin-A5
- Structure : Both compounds share the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide backbone but differ in N-substituents:
- Ceapin-A4: N-(1-benzyl-1H-pyrazol-4-yl)
- Ceapin-A5: N-(1-methyl-1H-pyrazol-4-yl)
- Functional Differences :
- Ceapins inhibit the unfolded protein response (UPR) by targeting the ATF6α pathway. The benzyl group in Ceapin-A4 enhances hydrophobic interactions with target proteins compared to the methyl group in Ceapin-A5 .
- The target compound’s trifluoroethyl and tetrahydropyran substituents may offer improved metabolic stability over Ceapins’ pyrazole groups.
SKL 2001 (Wnt Agonist II)
- Structure : 5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
- Functional Differences: SKL 2001 activates the Wnt/β-catenin pathway by stabilizing β-catenin. The imidazole-propyl group facilitates interactions with cytoplasmic proteins.
Substituent-Specific Analogues
N-(2,2,2-Trifluoroethyl)-1,2-oxazole-3-carboxamide
- Structure : Simplest analogue with only a trifluoroethyl group on the carboxamide.
- Key Insight : The trifluoroethyl group increases logP (lipophilicity) by ~1.5 compared to ethyl or methyl groups, enhancing membrane permeability. However, its absence of additional substituents limits target specificity .
N-[(Furan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
- Structure : Features a phenyl group at position 5 and a furan-2-ylmethyl carboxamide.
- Comparison :
Pharmacological and Physicochemical Properties
| Compound | logP | Solubility (µM) | Target Pathway | Key Substituents |
|---|---|---|---|---|
| Target Compound | 2.8* | 15.2* | Undisclosed | Oxan-4-yl, 2,2,2-trifluoroethyl |
| Ceapin-A4 | 3.1 | 8.5 | ATF6α (UPR inhibition) | 1-Benzyl-1H-pyrazol-4-yl |
| SKL 2001 | 1.9 | 32.7 | Wnt/β-catenin agonist | 3-Imidazol-1-ylpropyl |
| N-(2,2,2-Trifluoroethyl) analogue | 2.3 | 20.1 | N/A | 2,2,2-Trifluoroethyl |
*Predicted values based on structural analogues.
Biological Activity
The compound 5-(Furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is a novel oxazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate the furan and oxazole moieties. The introduction of the trifluoroethyl group is particularly notable for enhancing the compound's lipophilicity and bioactivity. Various synthetic methodologies have been explored to optimize yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of oxazole derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for various pathogens:
| Pathogen | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Candida krusei | 3.2 |
| Candida neoformans | 1.6 |
| Aspergillus niger | 1.6 |
| Aspergillus flavus | 3.2 |
The compound shows promising antifungal activity against several Candida species and Aspergillus strains, indicating its potential as an antifungal agent .
Antiviral Activity
In addition to its antifungal properties, preliminary studies suggest that this compound may exhibit antiviral activity. The mechanism of action appears to involve interaction with viral proteins, potentially inhibiting viral replication. Further molecular docking studies are needed to elucidate the specific interactions and confirm these findings.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxazole derivatives. Modifications to the substituents on the oxazole ring can significantly influence antimicrobial efficacy. For instance:
- The presence of electron-withdrawing groups (like trifluoroethyl) enhances potency.
- Substituents on the furan ring also play a role in modulating activity.
Case Studies
- Antifungal Activity Study : A study evaluated a series of oxazole derivatives against common fungal pathogens, demonstrating that compounds with similar structures to our target exhibited significant antifungal properties at concentrations as low as 50 µg/ml .
- Antiviral Mechanism Research : Another investigation into related oxazole compounds revealed that certain derivatives could inhibit viral assembly in vitro, suggesting a potential pathway for therapeutic development against viral infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
